5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride
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Overview
Description
5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
One example of a thiazole derivative, voreloxin, binds to dna and interacts with topoisomerase ii, resulting in dna double-strand cracks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.
Result of Action
Some thiazole derivatives have shown potent growth inhibition properties with ic50 values generally below 5 μm against certain human cancer cell lines .
Action Environment
The chemical properties of thiazole, such as its solubility and aromaticity , may influence its interaction with the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride typically involves the reaction of tetrahydrofuran derivatives with thiazole precursors under specific conditions. One common method includes the use of thiourea and halogenated tetrahydrofuran derivatives in the presence of a base, followed by acidification to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound used in cancer therapy.
Patellamide A: A natural product with a thiazole ring, known for its cytotoxic properties
Uniqueness
5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride is unique due to the presence of the tetrahydrofuran moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazole derivatives and contributes to its specific applications and reactivity .
Properties
IUPAC Name |
5-(oxolan-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS.ClH/c9-8-10-4-7(12-8)3-6-1-2-11-5-6;/h4,6H,1-3,5H2,(H2,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCSLHWIZWGGHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC2=CN=C(S2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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